Diisoamyl disulfide

Flavor Chemistry Sensory Analysis Food Science

Diisoamyl disulfide (CAS 2051-04-9, ≥98% GC) delivers a quantifiable performance advantage over generic dialkyl disulfides. Its branched isoamyl structure (MW 206.41) uniquely produces sweet onion/radish flavor notes that lower-MW analogs cannot replicate. In EP lubricant applications, it achieves a 23% improvement in ASTM D2783 wear resistance vs standard sulfurized additives. As a rubber vulcanization accelerator, it reduces curing cycle times by 15-20%. FEMA GRAS & JECFA approved for food use. High boiling point (248°C) ensures thermal stability. Available in research to bulk quantities.

Molecular Formula C10H22S2
Molecular Weight 206.4 g/mol
CAS No. 2051-04-9
Cat. No. B147390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisoamyl disulfide
CAS2051-04-9
Molecular FormulaC10H22S2
Molecular Weight206.4 g/mol
Structural Identifiers
SMILESCC(C)CCSSCCC(C)C
InChIInChI=1S/C10H22S2/c1-9(2)5-7-11-12-8-6-10(3)4/h9-10H,5-8H2,1-4H3
InChIKeyMPYGLNNTOXLWOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble or insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Diisoamyl Disulfide (CAS 2051-04-9): A High-Molecular-Weight Dialkyl Disulfide for Specialized Flavor and Industrial Procurement


Diisoamyl disulfide (also known as isoamyl disulfide or bis(3-methylbutyl) disulfide) is a high-molecular-weight organic dialkyl disulfide with the molecular formula C₁₀H₂₂S₂ and a molar mass of 206.41 g/mol . It exists as a clear, colorless to pale yellow liquid at 20°C, characterized by a boiling point of approximately 248–250°C [1] and a specific gravity of 0.92 at 20/20°C [2]. The compound is primarily valued for its distinct sweet, onion-like aroma, which underpins its application as a flavoring agent in foods and fragrances [3]. Its higher molecular weight and branched alkyl chain structure differentiate it from simpler, lower-molecular-weight dialkyl disulfides like dimethyl or diallyl disulfide.

Why Diisoamyl Disulfide Cannot Be Replaced by a Generic Dialkyl Disulfide


Substituting diisoamyl disulfide with a structurally similar but non-identical dialkyl disulfide is not a trivial procurement decision; it carries quantifiable risks to both sensory and performance specifications. In flavor applications, the human olfactory system is exquisitely sensitive to molecular shape [1]. A generic 'dialkyl disulfide' will not reliably reproduce the specific sweet onion and radish notes of diisoamyl disulfide, as this profile is uniquely tied to its isoamyl branching [2]. In industrial contexts, such as extreme pressure (EP) lubricant additives, the thermal stability and film-forming properties of a disulfide are directly related to its molecular weight and alkyl chain length . Replacing diisoamyl disulfide (MW 206.4 g/mol) with a lower molecular weight analog like dibutyl disulfide (MW 178.36 g/mol) can lead to increased volatility, reduced additive efficacy at high temperatures, and altered solubility, ultimately compromising lubricant performance and equipment reliability.

Quantitative Evidence for Selecting Diisoamyl Disulfide Over Comparator Compounds


Comparative Organoleptic Profile and Flavor Application Strength of Diisoamyl Disulfide

Diisoamyl disulfide provides a unique organoleptic profile distinct from other dialkyl disulfides. While compounds like diallyl disulfide are described as having a strong 'garlic, onion' aroma, diisoamyl disulfide is characterized by a 'sweet onion' and 'very characteristic of radishes' note, which is particularly effective for fresh, pungent notes in cruciferous vegetable and spice flavors [1]. This differentiation is qualitative but supported by documented expert sensory evaluation.

Flavor Chemistry Sensory Analysis Food Science

Distinct Regulatory Approval and Safety Status for Food Flavoring Applications

Diisoamyl disulfide holds specific regulatory approvals that differentiate it from many other dialkyl disulfides. It is listed in the US FDA's Substances Added to Food inventory as a flavoring agent or adjuvant with FEMA GRAS status (FEMA No. 4575) [1], and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) with an ADI of 'No safety concern at current levels of intake' (JECFA No. 1930) [2]. This positive safety assessment for its intended use provides a clear, documented pathway for its application in food products.

Food Regulation Toxicology Regulatory Science

Superior Wear Resistance as an Extreme Pressure (EP) Additive in Industrial Lubricants

Diisoamyl disulfide demonstrates quantifiably superior performance as an extreme pressure (EP) additive in gear oils and industrial lubricants. In standardized ASTM D2783 (Four-Ball EP) testing, a formulation containing diisoamyl disulfide exhibited 23% better wear resistance when compared directly to a baseline formulation using standard sulfurized additives .

Tribology Lubricant Additives Industrial Chemistry

Accelerated Curing and Process Efficiency in Rubber Vulcanization

When used as a vulcanization accelerator in synthetic rubber compounds, diisoamyl disulfide significantly improves manufacturing efficiency. Comparative testing has shown that its addition can reduce curing time by 15-20% while maintaining critical performance properties, such as a tensile strength above 18 MPa in EPDM rubber formulations .

Polymer Science Rubber Technology Process Engineering

Higher Boiling Point and Thermal Stability Relative to Lower-Molecular-Weight Dialkyl Disulfides

Diisoamyl disulfide possesses a higher boiling point compared to its lower-molecular-weight dialkyl disulfide counterparts, a property that is critical for applications requiring thermal stability. Its boiling point ranges from 248–250°C [1], significantly higher than that of diallyl disulfide (138–139°C [2]) and diethyl disulfide (180–185°C ). This higher thermal stability allows diisoamyl disulfide to remain in the liquid phase and retain its functional properties under more demanding high-temperature conditions.

Physical Chemistry Thermodynamics Industrial Processing

Higher Molecular Weight and LogP Indicate Different Solubility and Partitioning Behavior

Diisoamyl disulfide's molecular weight (206.4 g/mol) and predicted octanol-water partition coefficient (LogP = 5.65) are substantially higher than those of many common dialkyl disulfides . For instance, diallyl disulfide has a molecular weight of 146.3 g/mol, and dimethyl disulfide is 94.2 g/mol. The higher LogP value for diisoamyl disulfide indicates a much stronger lipophilic (fat-soluble) character, which influences its release profile, volatility, and partitioning in complex food or industrial matrices.

Physicochemical Properties Formulation Science Computational Chemistry

Validated Application Scenarios Where Diisoamyl Disulfide Provides Proven Value


Premium 'Sweet Onion' and 'Radish' Flavor Formulation

Diisoamyl disulfide is uniquely suited for creating complex 'sweet onion' and 'fresh radish' flavor profiles in savory food products, seasonings, and beverages [1]. Its FEMA GRAS and JECFA approval provide a clear regulatory pathway for food use . The compound's high LogP ensures it adheres to fat-based matrices, providing a longer-lasting flavor release compared to more volatile, lower molecular weight disulfides.

High-Performance Extreme Pressure (EP) Lubricant Additive

In the formulation of gear oils, metalworking fluids, and other heavy-duty industrial lubricants, diisoamyl disulfide serves as a high-efficiency EP additive. Its performance advantage is quantitatively demonstrated by the 23% improvement in wear resistance in ASTM D2783 testing compared to standard sulfurized additives [1]. Its high boiling point (248–250°C) ensures it remains stable and active under the extreme temperatures and pressures found in gearboxes and industrial machinery.

Accelerator for Efficient Vulcanization of Synthetic Rubbers

For manufacturers of rubber goods, including tires, seals, and conveyor belts, diisoamyl disulfide acts as an effective vulcanization accelerator. Its inclusion in rubber compound recipes can reduce curing cycle times by 15-20%, leading to significant gains in production efficiency and energy savings [1]. The compound's molecular weight and sulfur content are well-suited for forming the cross-links that give EPDM and other synthetic rubbers their strength and elasticity.

Synthetic Intermediate for Complex Sulfur-Containing Aromas

Due to its high purity commercial availability (>98.0% by GC [1]) and defined structure, diisoamyl disulfide is a valuable starting material or intermediate in the laboratory-scale synthesis of other organosulfur compounds. Its primary use is as a precursor for generating 'meaty' aroma chemicals, leveraging its sulfur-donating capacity in chemical reactions .

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